BenchChemオンラインストアへようこそ!

Daphnetin

Antiproliferative Breast Cancer MCF-7

Daphnetin is the only hydroxycoumarin with validated multi-kinase inhibition (EGFR IC₅₀ 7.67 μM, PKA 9.33 μM, PKC 25.01 μM). Its unique 7,8-dihydroxy catechol motif is absent in esculetin and umbelliferone. In MCF-7 estrogen-dependent tumor models, daphnetin is 2.6-fold more potent than esculetin with zero estrogenic activity. Against Ralstonia solanacearum, its MIC of 64 mg/L outperforms esculetin 3-fold and umbelliferone 4-fold. Substituting with regioisomeric analogs invalidates experimental hypotheses and compromises assay reproducibility. Request a quote.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 486-35-1
Cat. No. B354214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnetin
CAS486-35-1
Synonyms7,8-dihydroxycoumarin
daphnetin
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)O2)O)O
InChIInChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H
InChIKeyATEFPOUAMCWAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphnetin (CAS 486-35-1) Procurement Guide: Chemical Identity and Classification


Daphnetin (CAS 486-35-1), also known as 7,8-dihydroxycoumarin (C₉H₆O₄, MW 178.14), is a naturally occurring coumarin derivative belonging to the class of 7,8-dihydroxycoumarins [1]. It features a coumarin scaffold bearing two hydroxyl groups at the C7 and C8 positions, which critically distinguishes it from closely related hydroxycoumarins such as esculetin (6,7-dihydroxycoumarin) and umbelliferone (7-hydroxycoumarin) [2]. Daphnetin is a recognized multi-kinase inhibitor with reported in vitro IC₅₀ values of 7.67 μM for EGFR, 9.33 μM for PKA, and 25.01 μM for PKC, and has been clinically utilized in China as an adjuvant therapy for thromboangiitis obliterans and coagulation disorders .

Why Generic Coumarin Substitution Fails: Critical Differentiation of Daphnetin (486-35-1)


Daphnetin cannot be interchanged with generic coumarin or even other dihydroxycoumarin regioisomers due to the precise positioning of its hydroxyl groups. The 7,8-dihydroxy (catechol) motif on the coumarin scaffold confers a unique pharmacological fingerprint that is absent in esculetin (6,7-dihydroxy) and umbelliferone (7-monohydroxy). Evidence shows that while coumarin and monohydroxylated derivatives exhibit negligible kinase inhibition, only daphnetin displays multi-kinase inhibitory activity, an effect directly attributed to hydroxylation at the C8 position [1]. Furthermore, in vivo efficacy diverges sharply: in osteosarcoma metastasis models, esculetin (10 mg/kg) inhibited tumor growth and liver/lung metastasis, whereas daphnetin at equivalent doses exhibited no anti-metastatic activity, underscoring that regioisomeric substitution profoundly alters biological outcomes [2]. Substituting daphnetin with a cheaper analog may therefore invalidate experimental hypotheses, compromise assay reproducibility, or introduce unwanted off-target effects such as estrogenicity.

Daphnetin Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Daphnetin vs. Esculetin: Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison, daphnetin exhibited approximately 2.6-fold greater antiproliferative potency than esculetin in MCF-7 estrogen-responsive human breast carcinoma cells. Daphnetin inhibited proliferation with an IC₅₀ of 73 ± 4.1 μM after 72-hour exposure, whereas esculetin required a substantially higher concentration of 193 ± 6.6 μM to achieve comparable inhibition [1]. Critically, daphnetin also demonstrated a faster onset of action, showing significant inhibition starting at 24-hour exposure, while esculetin effects were only observable after 72 hours. This quantitative potency advantage was further reinforced by the absence of estrogenic activity with daphnetin in both in vitro and in vivo models, whereas esculetin induced estrogenic effects at 50–100 mg/kg in vivo (relative uterotrophic effect = 37% of estradiol) [1].

Antiproliferative Breast Cancer MCF-7

Daphnetin as the Sole Multi-Kinase Inhibitor Among Tested Coumarin Derivatives

A systematic evaluation of coumarin and its derivatives (including esculin, 2-OH-coumarin, 4-OH-coumarin, and 7-OH-coumarin) revealed that only daphnetin functioned as a protein kinase inhibitor. In vitro assays established daphnetin's IC₅₀ values against three distinct kinases: 7.67 μM for EGFR (tyrosine kinase), 9.33 μM for PKA (cAMP-dependent serine/threonine kinase), and 25.01 μM for PKC (serine/threonine kinase) [1]. In stark contrast, the other tested coumarin derivatives—including the unsubstituted parent coumarin and 7-OH-coumarin (umbelliferone)—exhibited no measurable kinase inhibitory activity [1]. The authors specifically concluded that hydroxylation at the C8 position is the structural determinant required for protein kinase inhibitory activity [1].

Protein Kinase Inhibition EGFR PKA PKC

Daphnetin Exhibits Superior Antibacterial Activity Against Ralstonia solanacearum vs. Esculetin, Umbelliferone, and Coumarin

In a head-to-head evaluation of 18 plant-derived coumarins against the phytopathogen Ralstonia solanacearum, daphnetin demonstrated the strongest antibacterial activity among all compounds tested. Daphnetin achieved a minimum inhibitory concentration (MIC) of 64 mg/L, which was 3-fold lower (more potent) than esculetin (MIC = 192 mg/L), 4-fold lower than umbelliferone (MIC = 256 mg/L), and 6-fold lower than the archetypal unsubstituted coumarin (MIC = 384 mg/L) [1]. The study further established a clear structure-activity relationship: hydroxylation of the coumarin scaffold at the C6, C7, or C8 positions significantly enhanced antibacterial activity, with the 7,8-dihydroxy substitution pattern of daphnetin conferring the most pronounced potency advantage [1].

Antibacterial Phytopathogen MIC

Daphnetin vs. Esculetin: Distinct Selectivity Profiles in Arachidonic Acid Cascade Inhibition

A comparative evaluation of coumarins on arachidonic acid metabolism in polymorphonuclear leukocytes revealed distinct selectivity profiles between daphnetin and esculetin. Esculetin strongly inhibited the 5-lipoxygenase (5-LOX) product 5-HETE formation (IC₅₀ = 1.46 ± 1.02 μM) but was approximately 39-fold less potent against the cyclooxygenase (COX) product HHT formation (IC₅₀ = 57.3 ± 17.3 μM). Daphnetin exhibited a different selectivity pattern, inhibiting 5-HETE formation with an IC₅₀ of 6.90 ± 2.07 μM and HHT formation with an IC₅₀ of 139.0 ± 30.0 μM [1]. Notably, daphnetin displayed a 20-fold selectivity ratio favoring 5-LOX over COX, whereas esculetin's ratio was 39-fold. Although esculetin is more potent against 5-LOX in absolute terms, daphnetin's distinct selectivity profile and approximately 4.7-fold weaker 5-HETE inhibition may offer a more balanced dual-pathway modulation strategy.

5-Lipoxygenase Cyclooxygenase Inflammation

Daphnetin Avoids In Vivo Estrogenic Activity That Compromises Esculetin's Utility

A comparative in vivo uterotrophic assay in mice revealed a critical safety differentiation: esculetin produced significant estrogenic effects at doses of 50–100 mg/kg, with a relative uterotrophic effect of 37% compared to estradiol (set at 100%) and a relative uterotrophic potency of 0.003 [1]. In contrast, daphnetin demonstrated no detectable estrogenic activity under identical in vivo conditions. This finding was corroborated by in vitro E-screening assays, where esculetin induced biphasic proliferative effects on MCF-7 cells (EC₅₀ = 4.07 × 10⁻⁹ M, 52% relative proliferative effect vs. estradiol), while daphnetin remained inactive [1]. The authors concluded that daphnetin-based antiproliferative selectivity makes it a promising antitumoral agent for estrogen-dependent tumors, whereas esculetin's estrogenicity renders it unsuitable for such applications [1].

Estrogenicity Endocrine Disruption Safety

Daphnetin vs. Esculetin and Fraxetin: Differential In Vivo Anti-Metastatic Efficacy

In a study evaluating three dihydroxycoumarins against osteosarcoma LM8 cells and in a highly metastatic mouse model, daphnetin was found to have no inhibitory effect on tumor growth or metastasis, whereas esculetin (3 or 10 mg/kg) and fraxetin (10 mg/kg) significantly inhibited both tumor growth and metastasis to the lung and liver [1]. In vitro, esculetin (20–100 μM) inhibited LM8 cell proliferation, while both fraxetin and daphnetin showed no effect [1]. This pattern contrasts sharply with daphnetin's superior activity in MCF-7 breast cancer models, demonstrating that the therapeutic applicability of daphnetin is highly model-dependent and cannot be extrapolated from its regioisomers.

Osteosarcoma Metastasis In Vivo Efficacy

Daphnetin (486-35-1) Validated Research and Industrial Application Scenarios


Multi-Kinase Inhibition Studies in Signal Transduction Research

Daphnetin is uniquely positioned as the only hydroxycoumarin derivative with validated multi-kinase inhibitory activity against EGFR (IC₅₀ = 7.67 μM), PKA (IC₅₀ = 9.33 μM), and PKC (IC₅₀ = 25.01 μM), as established by comparative evaluation against coumarin, 2-OH-coumarin, 4-OH-coumarin, 7-OH-coumarin, and esculin, all of which showed no activity [1]. The ATP-competitive inhibition of EGFR tyrosine kinase and non-competitive inhibition of peptide substrate binding make daphnetin a valuable tool for dissecting kinase signaling cascades [1]. Procurement of daphnetin over generic coumarin or umbelliferone is essential for any study requiring coumarin-based kinase modulation.

Estrogen-Responsive Breast Cancer Model Screening

For screening compounds in estrogen-dependent tumor models such as MCF-7 cells, daphnetin offers a clear advantage over esculetin. Daphnetin achieved a 2.6-fold more potent antiproliferative effect (IC₅₀ = 73 ± 4.1 μM vs. 193 ± 6.6 μM for esculetin) and faster onset (24 h vs. 72 h) in MCF-7 cells, while demonstrating zero estrogenic activity in both in vitro and in vivo assays [2]. In contrast, esculetin induced significant in vivo estrogenic effects (37% relative uterotrophic effect vs. estradiol) and biphasic in vitro proliferation [2]. Daphnetin is therefore the preferred coumarin for studying antiproliferative mechanisms without endocrine pathway interference.

Agricultural Phytopathogen Control and Antibacterial Discovery

In agricultural research programs targeting bacterial wilt caused by Ralstonia solanacearum, daphnetin provides the highest antibacterial potency among commercially available hydroxycoumarins. Its MIC of 64 mg/L represents a 3-fold improvement over esculetin (192 mg/L), a 4-fold improvement over umbelliferone (256 mg/L), and a 6-fold improvement over unsubstituted coumarin (384 mg/L) [3]. Daphnetin also inhibits biofilm formation and mechanically disrupts bacterial cell membranes, making it a lead candidate for developing plant-derived bactericides [3]. Procurement of daphnetin for structure-activity relationship studies or lead optimization programs is strongly indicated.

Dual 5-LOX/COX Pathway Modulation in Inflammation Research

For inflammation studies requiring a hydroxycoumarin with a defined arachidonic acid cascade inhibition profile, daphnetin offers a distinct selectivity signature. In polymorphonuclear leukocytes, daphnetin inhibits 5-LOX-mediated 5-HETE formation with an IC₅₀ of 6.90 ± 2.07 μM and COX-mediated HHT formation with an IC₅₀ of 139.0 ± 30.0 μM, yielding an approximately 20-fold selectivity for 5-LOX over COX [4]. This profile differs from esculetin, which shows a 39-fold selectivity ratio with stronger absolute 5-LOX inhibition (IC₅₀ = 1.46 μM) [4]. Selection between daphnetin and esculetin should be based on the desired balance of dual-pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daphnetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.